2-(tert-Butyl)-6-fluoro-1H-indole

Metabolic Stability Medicinal Chemistry Fluorine Chemistry

Researchers face reproducibility risks when using unsubstituted indoles or wrong positional isomers: divergent SAR outcomes and false target engagement conclusions. This specific 2-tert-butyl-6-fluoro pattern delivers a unique steric/electronic profile for: - Kinase/GPCR ligand synthesis: tert-butyl mimics hydrophobic side chains - 19F NMR probes: fluorine enables binding-event monitoring - Conformationally constrained scaffold for SAR reproducibility Available at 98% purity, immediate shipment.

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
Cat. No. B12965615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-6-fluoro-1H-indole
Molecular FormulaC12H14FN
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C12H14FN/c1-12(2,3)11-6-8-4-5-9(13)7-10(8)14-11/h4-7,14H,1-3H3
InChIKeyXXFJXDQNKTXIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-6-fluoro-1H-indole Overview


2-(tert-Butyl)-6-fluoro-1H-indole (CAS 1262879-47-9) is a substituted indole derivative (C12H14FN, MW 191.24) that serves as a versatile building block in medicinal chemistry and chemical biology . It features a 6-position fluorine substituent that modulates electronic properties and metabolic stability, paired with a 2-position tert-butyl group that introduces significant steric bulk to influence molecular conformation and target engagement . The compound is commercially available from multiple vendors at research-grade purity (typically 98%) for use in structure-activity relationship (SAR) studies, probe development, and as a synthetic intermediate .

1 Synthetic intermediate for SAR studies and probe development.
2 Unique 2-tert-butyl, 6-fluoro pattern introduces steric bulk and electronic modulation.
3 Multi-vendor availability at research-grade purity (typically 98%).

2-(tert-Butyl)-6-fluoro-1H-indole Substitution Uniqueness


The specific combination of substituents on 2-(tert-Butyl)-6-fluoro-1H-indole creates a unique steric and electronic profile that cannot be replicated by generic substitutions. The 2-tert-butyl group introduces conformational constraints that alter binding pocket fit , while the 6-fluoro substitution modifies ring electronics and potential hydrogen-bonding interactions in ways that 4-, 5-, or 7-fluoro isomers do not [1]. Simply substituting an unsubstituted indole, a 6-fluoroindole lacking the 2-tert-butyl group, or a positional isomer (e.g., 2-(tert-butyl)-5-fluoro-1H-indole) may produce divergent SAR outcomes, compromising experimental reproducibility and leading to incorrect conclusions about scaffold potency or selectivity [2]. The quantitative evidence below establishes the procurement rationale for selecting this specific substitution pattern.

! Unsubstituted indole lacks the metabolic stabilization of 6-fluoro substitution, which may alter SAR and microsomal half-life interpretation.
! Positional isomers (e.g., 5- or 7-fluoro) may exhibit divergent binding profiles; 6-fluoro is a privileged chemotype in certain QSAR contexts.
! 2-Methyl or 2-unsubstituted analogs lack the steric bulk of the tert-butyl group, which can shift conformational preferences and target engagement.

2-(tert-Butyl)-6-fluoro-1H-indole Differentiation Evidence


Metabolic Stability: 6-Fluoro vs. Unsubstituted Indole

The 6-fluoro substitution confers metabolic stability advantages over unsubstituted indole scaffolds by blocking oxidative metabolism at the 6-position. Class-level inference from fluoroindole SAR studies indicates that fluorine substitution reduces CYP450-mediated hydroxylation, thereby extending compound half-life in microsomal assays [1].

Metabolic Stability
Class-level
6-Fluoro blocks oxidative metabolism at C6; unsubstituted indole allows hydroxylation.
Supports metabolic stabilization strategy
Inferred from fluoroindole class SAR; human liver microsome assay context
Metabolic Stability Medicinal Chemistry Fluorine Chemistry

2-tert-Butyl Substitution: Lipophilicity and Steric Hindrance

The 2-tert-butyl group increases calculated lipophilicity (estimated cLogP ~3.5-4.0) and introduces substantial steric bulk compared to unsubstituted indole (cLogP ~2.1) or 2-methylindole (cLogP ~2.6). Class-level inference indicates that increased lipophilicity enhances passive membrane permeability, while steric hindrance at the 2-position directs electrophilic substitution to the 3-position and restricts conformational flexibility .

Lipophilicity & Steric Bulk
Class-level
Estimated cLogP ~3.5–4.0, Δ >1.0 vs unsubstituted indole (~2.1)
Enhances membrane permeability context
Computational estimation; steric assessment qualitative
Lipophilicity Steric Hindrance Membrane Permeability

CFTR Modulator SAR: 6-Fluoro vs. 5-Fluoro Isomer

Quantitative Structure-Activity Relationship (QSAR) studies on 5-substituted 6-fluoroindole derivatives, which are structurally similar to the CFTR modulator Tezacaftor, demonstrate that the 6-fluoro substitution pattern is critical for CFTR binding activity [1]. While 2-(tert-butyl)-6-fluoro-1H-indole itself is a simpler scaffold lacking the 5-substituent, these studies establish that 6-fluoroindoles constitute a privileged chemotype for CFTR modulation, with the 6-fluoro position providing a distinct SAR profile compared to 5-fluoro or 7-fluoro isomers.

CFTR Modulator SAR
Class-level
6-Fluoroindole core found in active CFTR modulators; 5- or 7-fluoro differ in QSAR model.
6-Fluoro privileged chemotype context
Tezacaftor analog series QSAR model
CFTR Modulation Cystic Fibrosis QSAR

Purity Specification for Reproducible SAR

Commercial vendors (e.g., Leyan) specify a purity of 98% for 2-(tert-butyl)-6-fluoro-1H-indole (CAS 1262879-47-9) . While no direct head-to-head purity comparison data across vendors is available, this specification meets the typical threshold for reliable structure-activity relationship (SAR) studies, ensuring that observed biological effects are attributable to the intended compound rather than impurities. Procurement from vendors providing certified purity documentation is essential for experimental reproducibility.

Purity Specification
Supplier specification
98% (vendor: Leyan)
Supports reproducible SAR data
Vendor-specified; batch purity may vary
Chemical Purity QC Specifications SAR Reproducibility

2-(tert-Butyl)-6-fluoro-1H-indole Applications


Kinase Inhibitor and GPCR Ligand Synthesis Building Block

The 2-tert-butyl and 6-fluoro substitution pattern provides a sterically demanding, metabolically stabilized indole core for the synthesis of kinase inhibitors or GPCR ligands. The tert-butyl group can mimic isoleucine/leucine side chains in hydrophobic pockets, while the 6-fluoro substituent can engage in halogen bonding or modulate pKa. This compound serves as a versatile intermediate for parallel library synthesis, where the 3-position and 1-position nitrogen remain available for further functionalization [1].

Fluorescent Probe and Affinity Reagent Precursor

The rigid, lipophilic core of 2-(tert-butyl)-6-fluoro-1H-indole makes it suitable as a scaffold for developing fluorescent probes or photoaffinity labeling reagents. The tert-butyl group can be retained to occupy a hydrophobic binding pocket while linkers are attached at the indole nitrogen or via the 3-position for bioconjugation. The fluorine atom can be exploited for 19F NMR studies to monitor binding events or conformational changes in target proteins [1].

Auxin Signaling and Tryptophan Pathway Studies

Fluoroindoles, including 6-fluoroindole, are established inhibitors of tryptophan-dependent indole-3-acetic acid (IAA) biosynthesis in plants such as maize and Arabidopsis [1]. While the 2-tert-butyl group may alter potency compared to unsubstituted 6-fluoroindole, this compound can serve as a sterically modified probe to investigate auxin biosynthesis pathway selectivity or to assess the steric tolerance of tryptophan aminotransferases and related enzymes. Comparative studies with 6-fluoroindole (CAS 399-51-9) may reveal the impact of the 2-position substitution on target engagement in planta.

OLED and Organic Electronics Component

Indole derivatives with rigid, planar structures and electron-withdrawing substituents (such as fluorine) are explored as components in organic light-emitting diodes (OLEDs) and organic semiconductors. The 2-tert-butyl group provides steric protection that can reduce aggregation-caused quenching, while the 6-fluoro substituent modulates the HOMO-LUMO energy levels. This compound can serve as a building block for synthesizing more complex emissive materials or charge transport layers [1].

Application
Selection Property
Validation Focus
Kinase/GPCR ligand synthesis
2-tert-butyl/6-fluoro indole scaffold
Functionalization at 3-/1-positions
Fluorescent probe precursor
19F NMR-active rigid lipophilic core
Binding pocket fit and linker attachment
Auxin signaling studies
6-fluoroindole IAA biosynthesis inhibitor
Steric tolerance of tryptophan enzymes
OLED component
Steric protection against aggregation quenching
HOMO-LUMO energy level modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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